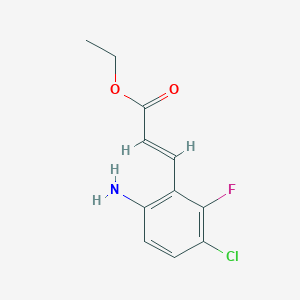
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate is an organic compound that belongs to the class of phenylacrylates This compound is characterized by the presence of an ethyl ester group, an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate.
Condensation Reaction: The key step involves a condensation reaction between 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a suitable solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoro and chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenylacrylates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-3-(6-amino-3-chloro-2-bromophenyl)acrylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl (E)-3-(6-amino-3-chloro-2-methylphenyl)acrylate: Similar structure but with a methyl group instead of fluorine.
Ethyl (E)-3-(6-amino-3-chloro-2-nitrophenyl)acrylate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H11ClFNO2 |
|---|---|
Molekulargewicht |
243.66 g/mol |
IUPAC-Name |
ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClFNO2/c1-2-16-10(15)6-3-7-9(14)5-4-8(12)11(7)13/h3-6H,2,14H2,1H3/b6-3+ |
InChI-Schlüssel |
SWJVRILNDZQPLQ-ZZXKWVIFSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1F)Cl)N |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)


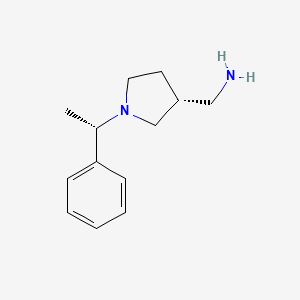
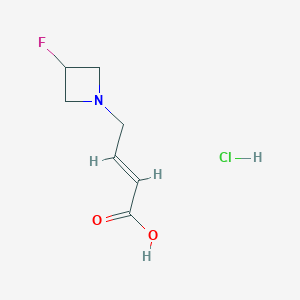

![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)

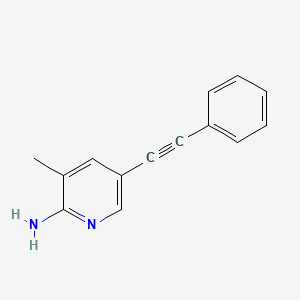
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
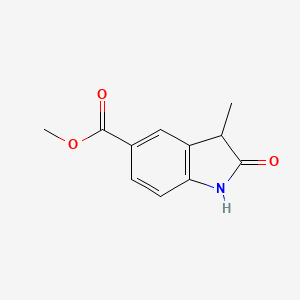
![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)

